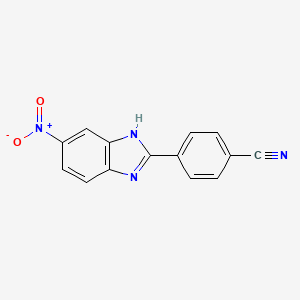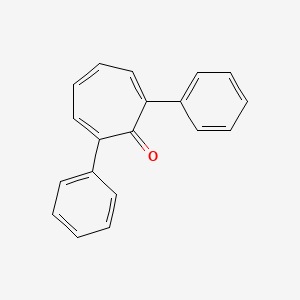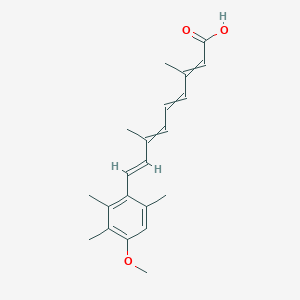
Pentylone-(N-methyl-D3) Hydrochloride; Pentylone-D3 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentylone-D3 hydrochloride solution is a certified reference material used primarily in forensic analysis, urine drug testing, and clinical toxicology. It is a deuterium-labeled analog of pentylone, a synthetic cathinone developed in the 1960s. Synthetic cathinones are a class of drugs that mimic the effects of cathinone, a naturally occurring stimulant found in the khat plant. Pentylone is often found in “bath salt” blends and has been detected in various recreational drug products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pentylone-D3 hydrochloride involves the incorporation of deuterium atoms into the pentylone molecule. The general synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, typically involving the reaction of a benzodioxole derivative with a suitable amine.
Deuterium Incorporation: Deuterium atoms are introduced into the intermediate compound through a series of reactions, often involving deuterated reagents.
Final Conversion: The deuterated intermediate is then converted into pentylone-D3 hydrochloride through a series of chemical reactions, including the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of pentylone-D3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as gas chromatography and liquid chromatography, is essential for monitoring the synthesis and ensuring the product meets the required specifications .
化学反应分析
Types of Reactions: Pentylone-D3 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and other derivatives.
科学研究应用
Pentylone-D3 hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard for the quantification of pentylone in synthetic cathinone testing methods by gas chromatography and liquid chromatography.
Biology: In studies investigating the metabolic pathways and biological effects of synthetic cathinones.
Medicine: In clinical toxicology to detect and quantify the presence of pentylone in biological samples.
Industry: Used in forensic analysis and urine drug testing to ensure compliance with drug regulations.
作用机制
Pentylone-D3 hydrochloride acts as a stimulant by interacting with neurotransmitter transporters in the brain. It primarily functions as a dopamine transporter blocker and a serotonin transporter substrate. This means that pentylone-D3 inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft, which results in enhanced stimulation and euphoria. Additionally, it acts as a substrate for serotonin transporters, promoting the release of serotonin and further contributing to its stimulant effects .
相似化合物的比较
Butylone: Another synthetic cathinone with similar stimulant properties.
Methylone: A synthetic cathinone that shares structural similarities with pentylone and butylone.
Ethylone: A synthetic cathinone with a slightly different chemical structure but similar pharmacological effects.
Uniqueness of Pentylone-D3 Hydrochloride: Pentylone-D3 hydrochloride is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for analytical purposes. The deuterium labeling allows for precise quantification and differentiation from non-labeled pentylone in complex biological matrices .
属性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
274.76 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H/i2D3; |
InChI 键 |
WEFFVTZHXLDTJV-MUTAZJQDSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC(CCC)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
规范 SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)


![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)


![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)


![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)
![2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B11936489.png)
